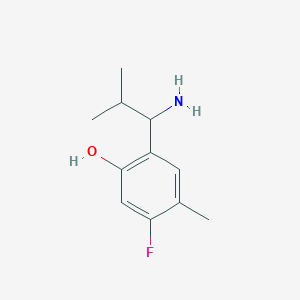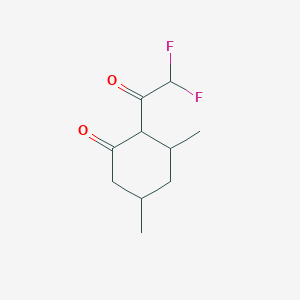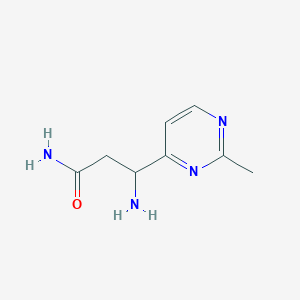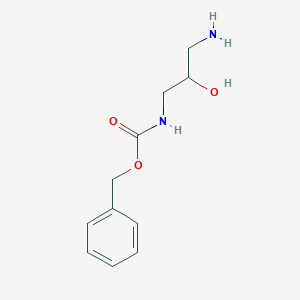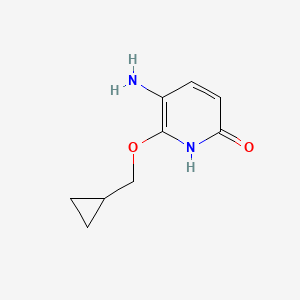
5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of an amino group at the 5th position, a cyclopropylmethoxy group at the 6th position, and a hydroxyl group at the 2nd position of the pyridine ring. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are scalable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The cyclopropylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in binding to target proteins and enzymes, potentially inhibiting or modulating their activities. The cyclopropylmethoxy group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Comparison: 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL is unique due to the presence of both an amino group and a cyclopropylmethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research. Similar compounds, such as 5-Amino-6-(cyclopropylmethoxy)-1H-pyridin-2-one, share some structural features but differ in their specific functional groups and resulting properties.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
5-amino-6-(cyclopropylmethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-4-8(12)11-9(7)13-5-6-1-2-6/h3-4,6H,1-2,5,10H2,(H,11,12) |
Clave InChI |
FRNGEHVJAQVKIN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=CC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



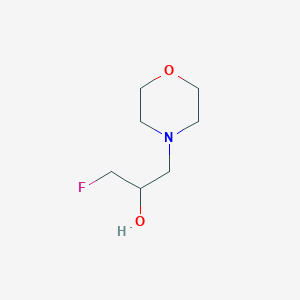
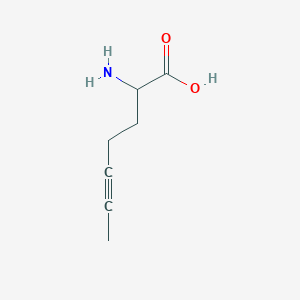

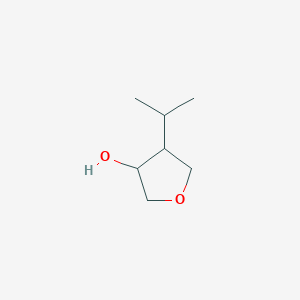

![4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B13310393.png)
